

Technical Guide: Physicochemical Properties of 4-Propylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Propylaniline

Cat. No.: B1194406

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **4-propylaniline**, a key intermediate in various industrial and pharmaceutical applications. The document details its solubility, density, and boiling point, presenting quantitative data in structured tables and outlining the experimental methodologies for their determination.

Core Physicochemical Data

The fundamental physical constants of **4-propylaniline** are crucial for its handling, application in synthesis, and for the development of new chemical entities. The following tables summarize the key properties based on available literature.

Table 1: Density and Boiling Point of 4-Propylaniline

Property	Value	Conditions
Density	0.919 g/mL	at 25 °C[1][2][3][4]
Boiling Point	224-226 °C	at 760 mmHg[1][2][3][4]

Table 2: Solubility Profile of 4-Propylaniline

Quantitative solubility data for **4-propylaniline** in various solvents is not extensively available in the public domain. However, its general solubility characteristics have been described.[1][5]

Solvent	Solubility
Water	Insoluble / Limited solubility[1][5]
Ethanol	Soluble[5]
Ether	Soluble[5]
Other Organic Solvents	Generally described as soluble[6]

Experimental Protocols

The determination of the physicochemical properties of a compound like **4-propylaniline** follows established laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary method.

Materials:

- Thiele tube or oil bath
- Thermometer (calibrated)
- Capillary tubes (sealed at one end)
- Small test tube
- Heat source (e.g., Bunsen burner or heating mantle)
- Sample of **4-propylaniline**
- Mineral oil or silicone oil

Procedure:

- A small amount of **4-propylaniline** is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The entire assembly is immersed in a Thiele tube or an oil bath filled with a high-boiling point liquid (e.g., mineral oil).
- The apparatus is heated gently and uniformly.
- As the temperature rises, air trapped in the capillary tube will slowly be expelled.
- Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
- The heat source is then removed, and the bath is allowed to cool slowly.
- The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.

Materials:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance (accurate to ± 0.0001 g)
- Thermometer
- Water bath

- Sample of **4-propylaniline**
- Distilled water (for calibration)
- Acetone (for cleaning and drying)

Procedure:

- The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined (m_{pyc}).
- The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).
- The volume of the pycnometer is calibrated by determining the mass of the water-filled pycnometer ($m_{water+pyc}$). The mass of the water (m_{water}) is calculated, and the volume (V) is determined using the known density of water at that temperature.
- The pycnometer is then emptied, thoroughly dried, and filled with **4-propylaniline**.
- The filled pycnometer is brought to the same constant temperature in the water bath.
- The mass of the **4-propylaniline**-filled pycnometer is determined ($m_{sample+pyc}$).
- The mass of the **4-propylaniline** sample (m_{sample}) is calculated by subtracting the mass of the empty pycnometer.
- The density of the **4-propylaniline** is calculated using the formula: Density = m_{sample} / V .

Determination of Solubility (Qualitative and Semi-Quantitative)

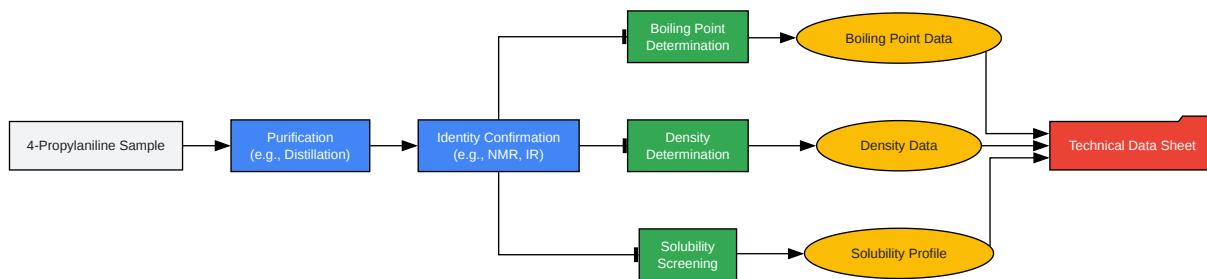
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a compound like **4-propylaniline**, its basic nature due to the amine group influences its solubility in acidic solutions.

Materials:

- Test tubes and rack
- Vortex mixer
- Graduated pipettes
- Analytical balance
- A range of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, diethyl ether, acetone)
- pH paper or pH meter

Procedure for Qualitative Assessment:

- Approximately 0.1 g of **4-propylaniline** is added to 3 mL of the solvent in a test tube.
- The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes).
- A visual inspection is made to determine if the compound has dissolved completely. If a single clear phase is observed, the substance is considered soluble. If solid particles or a separate liquid phase remain, it is considered insoluble or partially soluble.
- For aqueous solutions, the pH can be tested. As an aromatic amine, **4-propylaniline** is expected to be a weak base.[\[1\]](#)


Procedure for Semi-Quantitative Assessment (Shake-Flask Method):

- An excess amount of **4-propylaniline** is added to a known volume of the solvent in a sealed flask.
- The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The mixture is then allowed to stand, and the undissolved solute is separated from the saturated solution by filtration or centrifugation.
- A known volume of the saturated solution is taken, and the solvent is evaporated.

- The mass of the remaining solute is determined, and the solubility is calculated (e.g., in g/100 mL).

Workflow and Logical Relationships

The determination of these core physicochemical properties follows a logical progression, often starting with basic identification and purification, followed by the measurement of its intrinsic properties.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Propylaniline (2696-84-6) for sale [vulcanchem.com]
- 2. chembk.com [chembk.com]
- 3. 4-PROPYLANILINE | 2696-84-6 [chemicalbook.com]
- 4. 4-n-Propylaniline [chembk.com]
- 5. Page loading... [guidechem.com]

- 6. 4-Propylaniline | 2696-84-6 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-Propylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1194406#solubility-density-and-boiling-point-of-4-propylaniline\]](https://www.benchchem.com/product/b1194406#solubility-density-and-boiling-point-of-4-propylaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com